(2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane
Description
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Properties
Molecular Formula |
C12H14FIO |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
(2S,5R)-5-(2-fluorophenyl)-2-(iodomethyl)oxane |
InChI |
InChI=1S/C12H14FIO/c13-12-4-2-1-3-11(12)9-5-6-10(7-14)15-8-9/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |
InChI Key |
DAXPBADPBLHCDJ-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC=CC=C2F)CI |
Origin of Product |
United States |
Biological Activity
The compound (2S,5R)-5-(2-Fluorophenyl)-2-(iodomethyl)oxane is a synthetic organic molecule characterized by its unique oxane (tetrahydrofuran) ring structure, which includes an iodomethyl group and a fluorophenyl substituent. The stereochemistry of this compound, indicated by the (2S,5R) configuration, plays a crucial role in its biological activity and reactivity. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its potential applications in medicinal chemistry.
- Molecular Formula: C12H14FIO
- Molecular Weight: 320.14 g/mol
The presence of halogen substituents (fluorine and iodine) in the structure is significant as these elements can influence the compound's interaction with biological targets, enhancing its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.
1. Anticancer Activity
Research has demonstrated that compounds structurally similar to this compound exhibit potent anticancer properties. For instance:
- A study on related fluorinated compounds showed significant inhibition of L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range .
- The mechanism of action was suggested to involve intracellular release of active metabolites that inhibit DNA synthesis .
2. Interaction with Biological Targets
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of new compounds:
- Binding Affinity: The compound's ability to bind to specific enzymes or receptors can be assessed using radiolabeled ligand binding assays.
- Mechanistic Studies: Investigations into how the compound affects cellular pathways can provide insights into its potential as a therapeutic agent.
Case Studies
Case Study 1: Antitumor Activity Assessment
A series of fluorinated oxanes were synthesized and tested for their antitumor activity against different cancer cell lines. The results indicated that:
- Compounds with a similar structural framework exhibited enhanced cytotoxicity compared to non-fluorinated analogs.
- The presence of the iodomethyl group was particularly noted for increasing the overall reactivity and biological efficacy of the compounds.
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic profiling of this compound was conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption: High oral bioavailability was observed due to favorable solubility characteristics.
- Metabolism: Metabolite profiling revealed that fluorinated derivatives underwent different metabolic pathways compared to their non-fluorinated counterparts, suggesting altered enzyme interactions.
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity Description |
|---|---|---|---|
| This compound | C12H14FIO | TBD | Potential anticancer activity; ongoing studies |
| Related Fluorinated Oxane | C12H14FCl | 0.05 | Significant inhibition of L1210 cell proliferation |
| Non-fluorinated Analog | C12H16O | >10 | Minimal cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
